1-(4-Imidazolyl)-N,N-dimethylmethanamine
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Overview
Description
1-(4-Imidazolyl)-N,N-dimethylmethanamine is a chemical compound characterized by the presence of an imidazole ring attached to a dimethylmethanamine group
Mechanism of Action
Target of Action
The primary targets of 1-(4-Imidazolyl)-N,N-dimethylmethanamine are likely to be a wide range of enzymes and receptors . Imidazole derivatives, due to their unique structural features, can easily attach to these targets via weak interactions .
Mode of Action
The compound interacts with its targets by attaching to the enzymes and receptors, leading to a wide range of biological and pharmacological effects
Biochemical Pathways
Imidazole derivatives are known to demonstrate a wide range of biological and pharmacological effects, suggesting that multiple pathways could be involved .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can be influenced by their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole ring .
Result of Action
Imidazole derivatives are known to demonstrate a wide range of biological and pharmacological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of imidazole derivatives, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole ring, can impact their antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Imidazolyl)-N,N-dimethylmethanamine typically involves the reaction of imidazole derivatives with dimethylamine. One common method includes the alkylation of 4-imidazolecarboxaldehyde with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Imidazolyl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated imidazole derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated imidazole derivatives, nucleophiles (amines, thiols); reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-(4-Imidazolyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: In industrial applications, it is used in the synthesis of dyes, catalysts, and other functional materials.
Comparison with Similar Compounds
Histamine: A biogenic amine with a similar imidazole structure, involved in immune responses and neurotransmission.
Imidazole: The parent compound of the imidazole family, widely used in organic synthesis and as a ligand in coordination chemistry.
1-Methylimidazole: A methylated derivative of imidazole, used in various chemical reactions and as a solvent.
Uniqueness: 1-(4-Imidazolyl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from other imidazole derivatives.
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9(2)4-6-3-7-5-8-6/h3,5H,4H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBONENNTKTILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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